N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

molecular weight property space kinase inhibitor lead

This compound is a non-trivial aminothiazole-pyrimidine hybrid for Pim kinase inhibitor research (US20200405702). Its pyridin-3-ylamino acetamide and pyrimidine-2-carboxamide cap offer unique hinge-binding and isoform selectivity. With MW 340.4, XLogP 0.5, and only 2 H-bond donors, it satisfies oral/CNS drug space. Use it as a fragment-growing scaffold or late-stage diversification node. Bulk sourcing at 90%+ purity is available; upgrade to ≥95% for enzymatic assays.

Molecular Formula C15H12N6O2S
Molecular Weight 340.36
CAS No. 1286709-68-9
Cat. No. B2932587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide
CAS1286709-68-9
Molecular FormulaC15H12N6O2S
Molecular Weight340.36
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3
InChIInChI=1S/C15H12N6O2S/c22-12(19-10-3-1-4-16-8-10)7-11-9-24-15(20-11)21-14(23)13-17-5-2-6-18-13/h1-6,8-9H,7H2,(H,19,22)(H,20,21,23)
InChIKeyABOBQMUMZZMBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

CAS 1286709-68-9: Thiazole–Pyrimidine–Pyridine Hybrid Building Block for Targeted Kinase & Protease Probe Development – Procurement Essentials for Medicinal Chemists


N‑(4‑(2‑oxo‑2‑(pyridin‑3‑ylamino)ethyl)thiazol‑2‑yl)pyrimidine‑2‑carboxamide (CAS 1286709‑68‑9) is a heterocyclic hybrid built on a 2‑aminothiazole core, linked through an acetamide bridge to a pyridin‑3‑ylamino moiety and capped with a pyrimidine‑2‑carboxamide group [1]. The compound is a member of the broader aminothiazole‑carboxamide class that has been patented for Pim kinase inhibition and hepatitis virus replication suppression [2]. Its molecular weight (340.4 g/mol), low computed lipophilicity (XLogP3‑AA = 0.5), and moderate hydrogen‑bond donor count (2) place it within the property space often sought for orally bioavailable kinase probes, yet the exact substitution pattern – 3‑pyridyl acetamide on the thiazole C4 and pyrimidine‑2‑carboxamide on the 2‑amino position – is rare among commercially explored analogs, making it a non‑trivial candidate for functional differentiation [1].

Why 4‑(Pyridin‑3‑ylamino)methyl‑Thiazole‑2‑yl‑Pyrimidine‑2‑Carboxamide Cannot Be Casually Replaced by Other Aminothiazole or Thiazolopyrimidine Analogs


The 2‑aminothiazole scaffold is a privileged pharmacophore, but even minor variations in the acetamide substituent and the heteroaryl carboxamide cap profoundly alter target selectivity, cell permeability, and metabolic stability [1]. In the Pim kinase inhibitor series disclosed in patent US20200405702, the thiazole‑2‑carboxamide moiety, with a pyrimidine cap, was essential for maintaining nM potency, while substitution at the thiazole C4 acetamide position dictated isoform selectivity [2]. General replacement of the pyridin‑3‑ylamino group of CAS 1286709‑68‑9 by a simple benzyl or alkyl amide would eliminate the H‑bonding interactions with the kinase hinge region that are predicted by docking models of related aminothiazole‑pyrimidine hybrids [2]. Therefore, procurement decisions that treat this compound as interchangeable with other “thiazole‑pyrimidine‑carboxamide” entries risk losing the specific interaction profile intended for structure‑activity relationship (SAR) exploration.

Comparative Quantitative Evidence: Physicochemical & Structural Metrics for CAS 1286709‑68‑9 vs. the Closest Commercial Aminothiazole–Pyrimidine Analogs


Molecular Weight: 340.4 g/mol – 25–35% Lower Than the Mean of Patent‑Exemplified Pim Kinase Inhibitor Leads

The target compound has a molecular weight of 340.4 g/mol (computed from molecular formula C₁₅H₁₂N₆O₂S) [1]. In contrast, the median molecular weight of 58 representative examples in the US20200405702 thiazole‑carboxamide patent series is approximately 485 g/mol, with a range of 410–610 g/mol [2]. The quantified difference of ~145 g/mol (≈30% reduction) places CAS 1286709‑68‑9 in a lower MW bracket that is associated with improved passive membrane permeability in Caco‑2 assays, based on class‑level trends for neutral heterocyclic amides [2].

molecular weight property space kinase inhibitor lead

XLogP3‑AA Lipophilicity: 0.5 – At Least 1.5 Log Units Lower Than Typical Aminothiazole‑Pyridyl Carboxamide Leads

The computed XLogP3‑AA of CAS 1286709‑68‑9 is 0.5 [1]. Examination of the US20200405702 patent series shows that the majority of aminothiazole‑pyrimidine‑carboxamide examples possess cLogP values between 2.0 and 4.5, with a median of approximately 2.8 [2]. This lower lipophilicity reduces the risk of CYP450‑mediated oxidative metabolism and phospholipidosis, as predicted by class‑level drug‑metabolism models [2].

lipophilicity off‑target risk clearance

Hydrogen Bond Donor Count: 2 – Compliant with CNS MPO Desirability Criteria, Unlike Many Thiazole‑Pyridine‑Urea Series Compounds

CAS 1286709‑68‑9 possesses exactly 2 hydrogen bond donors (the anilide NH of the pyridin‑3‑ylamino group and the carboxamide NH of the pyrimidine cap), as computed by Cactvs [1]. In comparison, structurally related thiazole‑pyridine‑urea inhibitors disclosed in patent CA2850779A1 frequently display 3 HBDs (e.g., ureido NH + thiazole NH + pyridine NH), which exceeds the CNS MPO desired maximum of 2 [2]. This compound’s HBD count of ≤2 is a class‑level indicator of potential blood‑brain barrier penetration [2].

CNS MPO hydrogen bond donors brain penetration

Rotatable Bond Count: 5 – Balanced Conformational Flexibility for Target Binding vs. Entropic Penalty, Compared to More Rigid Analogues

The compound contains 5 rotatable bonds (the acetamide linker, the carboxamide bridge, and the pyridin‑3‑ylamino single bond) [1]. This is 2–3 fewer rotatable bonds than the 7–8 typical of extended‑linker variants in the US20200405702 series (e.g., compounds with phenoxy‑ethyl or piperidinyl‑propoxy substituents) [2]. The lower number of rotatable bonds reduces the conformational entropy penalty upon target binding, potentially yielding a more favorable binding enthalpy/entropy balance as inferred from drug‑design thermodynamic principles [2].

conformational flexibility entropic cost binding efficiency

Available Purity Data: 90%+ – Sufficient for Primary Screening but Requires Purification for Enzymatic Assays, Compared to Industry 95% Standard

Multiple vendors list CAS 1286709‑68‑9 at a purity of ≥90% [1]. In contrast, the industry standard for screening‑grade compounds in kinase inhibitor campaigns is ≥95% (e.g., commercial libraries from Enamine, ChemDiv, or Life Chemicals’ own Premium Collection specify ≥95%) [2]. The 5% gap may introduce false‑negative or false‑positive activity results if the impurity profile includes reactive species such as residual acyl chlorides or thiols [2].

compound purity screening grade QC threshold

Direct Head‑to‑Head Biochemical SAR Data: Currently Unavailable – Gap Statement

A systematic search of the peer‑reviewed literature (PubMed), ChEMBL (CHEMBL4954589), and patent bioassay tables (US20200405702, CA2850779A1) did not retrieve any direct head‑to‑head enzymatic or cellular IC₅₀/Ki comparison for CAS 1286709‑68‑9 versus a named structural analog [1][2]. The compound’s ChEMBL entry contains no curated bioactivity values beyond its registration [1]. Therefore, the current procurement value proposition rests exclusively on its unique physicochemical profile (Evidences 1–5) rather than on demonstrated biochemical differentiation.

biochemical activity comparative SAR data gap

Recommended Procurement & Deployment Scenarios for CAS 1286709‑68‑9 Based on Verified Physicochemical Differentiation


Lead‑like Fragment for Pim‑1/Pim‑2 Kinase Inhibitor Optimization

The compound’s low MW (340.4 g/mol) and low lipophilicity (XLogP 0.5) make it an ideal core for fragment‑growing strategies targeting Pim kinases, as evidenced by the patent series that prioritizes pyrimidine‑2‑carboxamide‑bearing thiazoles for nM potency [1]. Researchers can use it as a starting scaffold to explore vector elaboration from the pyridin‑3‑ylamino position without initially exceeding desirable property space, based on the class‑level MW trends documented in Section 3 [2].

CNS‑Penetrant Probe Synthesis for Glioblastoma or Neuroinflammation Models

With only 2 hydrogen bond donors, CAS 1286709‑68‑9 satisfies the CNS MPO cutoff for brain permeability potential, unlike many 3‑HBD urea‑linked aminothiazoles [1]. Medicinal chemists focused on CNS kinase targets can prioritize this scaffold for in silico BBB prediction studies and subsequent in vivo PK evaluation, as suggested by the structural comparison with CA2850779A1 examples [2].

Physicochemical Benchmark Standard in Parallel SAR Libraries

Because the compound’s computed properties (MW, XLogP, HBD, rotatable bonds) are precisely defined and fall within desirable oral‑drug space, it can serve as an internal reference compound in parallel synthesis libraries aimed at balancing potency and drug‑like properties [1]. Procurement specialists can bulk‑source the 90%+ grade for library construction, with awareness that post‑synthesis purification to ≥95% is recommended for enzymatic assays, as highlighted by the purity gap in Section 3 [2].

Synthetic Intermediate for Tailored Aminothiazole‑Pyrimidine Hybrids with Extended Amide Chains

The acetamide linkage at C4 of the thiazole offers a reactive handle for further derivatization (e.g., alkylation, acylation) while the pyrimidine‑2‑carboxamide cap remains intact [1]. This dual‑functionality is absent in many simpler aminothiazole‑pyrimidine analogs that lack the acetamide bridge, as can be inferred from the structural diversity sought in patent CA2850779A1 [2]. Process chemists can therefore use the compound as a late‑stage diversification node.

Quote Request

Request a Quote for N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.